molecular formula C17H29Br B153598 (3Z,6Z,9Z)-17-Bromoheptadeca-3,6,9-triene CAS No. 156559-07-8

(3Z,6Z,9Z)-17-Bromoheptadeca-3,6,9-triene

Cat. No. B153598
M. Wt: 313.3 g/mol
InChI Key: XCOGOHIQANKSLF-PDBXOOCHSA-N
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Description

The compound (3Z,6Z,9Z)-17-Bromoheptadeca-3,6,9-triene is a brominated analog of the polyunsaturated hydrocarbon (3Z,6Z,9Z)-3,6,9-heptadecatriene, which has been identified as a component of the female sex pheromone in the moth Abraxas grossulariata L. (Lepidoptera: Geometridae) . This compound is of interest due to its role in insect communication and potential applications in pest control.

Synthesis Analysis

The synthesis of related trienes has been reported using metal-catalyzed cross-coupling reactions starting from commercially available alpha-linolenic acid. The reactions proceed rapidly under mild conditions with high yields and retention of the geometrical configuration . Although the synthesis of the brominated version is not explicitly detailed, similar methodologies could potentially be applied to synthesize (3Z,6Z,9Z)-17-Bromoheptadeca-3,6,9-triene.

Molecular Structure Analysis

While the molecular structure of (3Z,6Z,9Z)-17-Bromoheptadeca-3,6,9-triene is not directly reported, the structure of related compounds has been characterized using techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction . These methods could be used to deduce the structure of the brominated triene, including the position of the bromine atom and the configuration of the double bonds.

Chemical Reactions Analysis

The reactivity of brominated polyenes like (3Z,6Z,9Z)-17-Bromoheptadeca-3,6,9-triene can be inferred from studies on similar compounds. Brominated polyenes can participate in various chemical reactions, including further halogenation, coupling reactions, and potentially valence isomerization under certain conditions . The presence of the bromine atom could also influence the reactivity of the compound compared to its non-brominated counterpart.

Physical and Chemical Properties Analysis

The physical and chemical properties of (3Z,6Z,9Z)-17-Bromoheptadeca-3,6,9-triene can be predicted based on the properties of structurally similar compounds. For instance, the presence of bromine is likely to increase the molecular weight and could affect the compound's volatility, solubility, and boiling point. The compound's spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, can be analyzed and compared with theoretical calculations using density functional theory (DFT) . Additionally, the electronic properties, including HOMO and LUMO energies, could be evaluated to understand the compound's reactivity and interaction with other molecules.

Scientific Research Applications

Chemical Synthesis and Insect Pheromones

A key application of (3Z,6Z,9Z)-17-Bromoheptadeca-3,6,9-triene and its homologues lies in the field of chemical synthesis, particularly for the generation of insect pheromones. These compounds are utilized in the synthesis of sex pheromones and attractants for various species of Lepidoptera (moths and butterflies). For example, Wang and Zhang (2007) detailed an efficient synthesis method for these trienes from alpha-linolenic acid, highlighting their role in attracting lepidopterous insect pests (Wang & Zhang, 2007). Additionally, other research has demonstrated the effectiveness of these compounds as components of sex attractants for specific moth species, such as Alsophila quadripunctata and geometrid moths (Szöcs et al., 1984).

Identification and Utilization in Pheromone Research

These trienes have been identified as key components in the sex pheromones of various moth species. For instance, studies have identified these compounds in the pheromone gland extracts of species like Abraxas grossulariata and have explored their role in attracting males in field tests (Tóth et al., 2005). The research has extended to understanding the biosynthesis and transport mechanisms of these pheromones in moths such as Operophtera brumata (Wang et al., 2013).

Photoisomerization Studies

The compound has also been a subject of photoisomerization studies, exploring the stereochemistry and the role of the excited state in isomerization processes. This research contributes to a broader understanding of chemical reactions and properties relevant to organic chemistry and photochemistry (Courtot & Salaün, 1976).

properties

IUPAC Name

(3Z,6Z,9Z)-17-bromoheptadeca-3,6,9-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3/b4-3-,7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOGOHIQANKSLF-PDBXOOCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Georgin, F Taran, C Mioskowski - Chemistry and physics of lipids, 2003 - Elsevier
A convenient synthesis of [1- 14 C ]-mono-trans fatty acid using olefin inversion as a key-step is described. This methodology allows for a facile synthesis of [1- 14 C ]-labelled mono-…
Number of citations: 6 www.sciencedirect.com

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